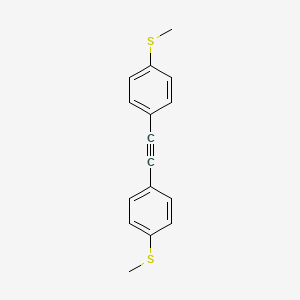
1,2-Bis(4-(methylthio)phenyl)ethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-(methylthio)phenyl)ethyne is an organic compound with the molecular formula C₁₆H₁₄S₂ and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of two 4-(methylthio)phenyl groups attached to an ethyne (acetylene) backbone. It is used primarily in research settings and has various applications in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(methylthio)phenyl)ethyne can be synthesized through the reaction of 4-(methylthio)phenylacetylene with a suitable coupling reagent. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-iodothioanisole reacts with 4-(methylthio)phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced on a smaller scale for research purposes. The synthesis involves standard organic chemistry techniques and reagents, making it accessible for laboratory-scale production.
化学反応の分析
Types of Reactions
1,2-Bis(4-(methylthio)phenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethyne backbone can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Nitro derivatives, halogenated derivatives.
科学的研究の応用
1,2-Bis(4-(methylthio)phenyl)ethyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of novel materials, including polymers and electronic materials.
Biology and Medicine: Investigated for its potential biological activities and as a precursor for bioactive compounds.
作用機序
The mechanism of action of 1,2-Bis(4-(methylthio)phenyl)ethyne is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the methylthio groups can participate in redox reactions, while the ethyne backbone can undergo addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to potential biological effects .
類似化合物との比較
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but lacks the ethyne backbone.
4-(Methylthio)phenylacetylene: Contains one 4-(methylthio)phenyl group attached to an ethyne backbone.
Uniqueness
1,2-Bis(4-(methylthio)phenyl)ethyne is unique due to the presence of two 4-(methylthio)phenyl groups attached to an ethyne backbone, which imparts distinct chemical and physical properties.
特性
分子式 |
C16H14S2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
1-methylsulfanyl-4-[2-(4-methylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14S2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 |
InChIキー |
FXUORIAHNCBTQJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C#CC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


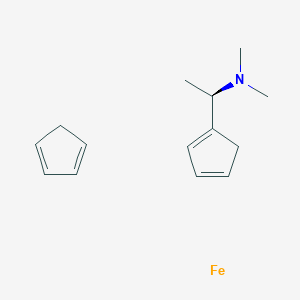
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
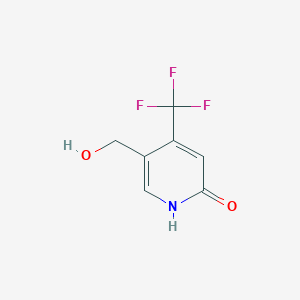
![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)
![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)
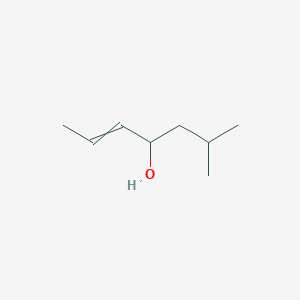
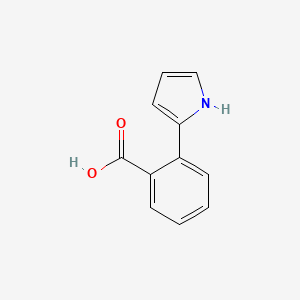

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
